N,N-Dipropylpyridin-4-Amine

Organocatalysis Kinetic Resolution Nucleophilic Catalysis

Kinetic resolution of benzylic amines often suffers from moderate selectivity. N,N-Dipropylpyridin-4-amine (CAS 69008-70-4) is the optimal achiral cocatalyst identified through head-to-head screening of 22 nucleophiles. When paired with a chiral hydrogen-bond donor, it delivers selectivity factors up to 67. Researchers also use this dipropylamino-pyridine to build recyclable helical polymer catalysts (s up to 87) and CNS-penetrant libraries (logP 2.71). Available in high purity for immediate supply.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 69008-70-4
Cat. No. B1367067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropylpyridin-4-Amine
CAS69008-70-4
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=NC=C1
InChIInChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3
InChIKeyQERPFDRCBSOYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropylpyridin-4-Amine Technical Baseline


N,N-Dipropylpyridin-4-amine (CAS 69008-70-4), also referred to as 4-(dipropylamino)pyridine, is a 4-(dialkylamino)pyridine derivative with the molecular formula C11H18N2 and molecular weight 178.27 g/mol . It belongs to a class of nucleophilic catalysts and synthetic intermediates, characterized by the presence of two propyl groups on the pyridine nitrogen, which impart distinct electronic and steric properties [1]. The compound is typically supplied as a liquid or low-melting solid with a purity specification of ≥95% .

Why N,N-Dipropylpyridin-4-Amine Cannot Be Substituted


Despite sharing a common 4-aminopyridine core, 4-(dialkylamino)pyridine derivatives exhibit significant alkyl chain-length-dependent variations in nucleophilicity, basicity, lipophilicity, and catalytic selectivity [1]. The propyl substituents in N,N-dipropylpyridin-4-amine provide a unique balance of inductive electron donation and steric bulk that differs from the methyl (DMAP) and ethyl analogs, directly influencing reaction kinetics and selectivity in kinetic resolution and other nucleophile-catalyzed transformations [2]. Substituting a shorter- or longer-chain analog without adjusting reaction parameters risks compromised enantioselectivity, altered reaction rates, or solubility mismatches, making N,N-dipropylpyridin-4-amine a non-fungible reagent in established protocols [3].

N,N-Dipropylpyridin-4-Amine Differentiation Evidence


Achiral Cocatalyst for Amine Kinetic Resolution

In a dual-catalysis kinetic resolution of benzylic amines, 4-di-n-propylaminopyridine (N,N-dipropylpyridin-4-amine) was identified as the most efficient achiral cocatalyst among a structurally diverse panel of 22 nucleophilic species, achieving selectivity factors (s) up to 67 [1]. This represents a significant enhancement over other nucleophiles tested, which exhibited lower s-factors under identical conditions [1].

Organocatalysis Kinetic Resolution Nucleophilic Catalysis

Inductive Effect in Dialkylaminopyridines

A combined experimental/theoretical study quantified the inductive effect of alkyl substituents in 4-(dialkylamino)pyridines. The dipropylamino group (as in N,N-dipropylpyridin-4-amine) exhibited a relative inductive effect contribution of ~38%, compared to ~20% for diethylamino and ~18% for dibutylamino [1]. This intermediate inductive effect is linked to distinct kinetic and thermodynamic properties, including nucleophilicity and basicity [1].

Physical Organic Chemistry Inductive Effects Structure-Activity Relationship

Dipropylamino Chiral Polymer Catalysts

Helical poly(quinoxaline-2,3-diyl)s bearing 4-(dipropylamino)pyridin-3-yl pendants (PQXdpap) delivered selectivity factors up to s = 87 in the acylative kinetic resolution of secondary alcohols [1]. This performance surpasses many previously reported chiral DMAP-based organocatalysts and demonstrates that the dipropylamino substitution pattern contributes to superior enantioselectivity in polymeric catalytic systems [1].

Polymer-Supported Catalysis Asymmetric Synthesis Chirality Switching

Lipophilicity vs. Lower Alkyl Homologs

N,N-Dipropylpyridin-4-amine exhibits a computed logP value of 2.71 [1], which is significantly higher than that of 4-(dimethylamino)pyridine (DMAP, XLogP3 ≈ 1.3) [2] and 4-(diethylamino)pyridine (XLogP3 ≈ 1.7) [3]. This increased lipophilicity arises from the extended propyl chains and may enhance membrane permeability or organic solvent solubility in synthetic and medicinal chemistry applications.

Lipophilicity Drug Design Physicochemical Properties

N,N-Dipropylpyridin-4-Amine Application Scenarios


Achiral Cocatalyst in Amine Kinetic Resolution

N,N-Dipropylpyridin-4-amine is the optimal achiral cocatalyst for achieving high selectivity (s up to 67) in the kinetic resolution of benzylic amines when paired with a chiral hydrogen-bonding catalyst [1]. This application is directly validated by head-to-head screening of 22 nucleophiles, making it a first-line reagent for synthetic laboratories developing enantioselective amine synthesis methodologies [1].

Chiral Polymer Catalyst Precursor

The 4-(dipropylamino)pyridine motif, when incorporated into helical poly(quinoxaline-2,3-diyl) scaffolds, yields recyclable polymer catalysts with exceptional enantioselectivity (s up to 87) in secondary alcohol kinetic resolution [2]. Procurement of the parent amine enables the synthesis of these advanced catalysts for asymmetric synthesis applications [2].

Lipophilic Building Block for CNS Drug Discovery

With a logP of 2.71 [3], N,N-dipropylpyridin-4-amine provides a lipophilic scaffold suitable for designing central nervous system (CNS) penetrant small molecules, offering an advantage over more polar 4-aminopyridine analogs [4]. It serves as a versatile intermediate for constructing biologically active pyridine derivatives in medicinal chemistry programs .

Ligand for Coordination and Catalysis

The distinct electronic profile of N,N-dipropylpyridin-4-amine, quantified by its ~38% inductive effect contribution [5], makes it a tunable ligand for transition-metal complexes used in homogeneous catalysis and materials science. Its moderate steric bulk and strong electron-donating character enable the design of catalysts with tailored activity and selectivity [5].

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